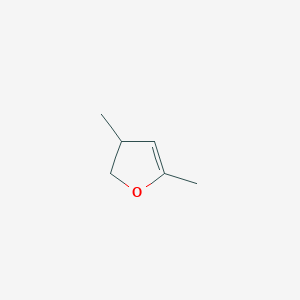
Furan, 2,3-dihydro-3,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan, 2,3-dihydro-3,5-dimethyl- is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound, with the molecular formula C6H10O, is known for its unique structural properties and reactivity, making it a valuable subject of study in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,3-dihydro-3,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dibromo-1-propenes with β-ketoesters and 1,3-diketones in the presence of a base like cesium carbonate and an additive such as hydroquinone can yield 2,3,5-trisubstituted furans . Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions including Michael addition and intramolecular nucleophilic addition to form polysubstituted furans .
Industrial Production Methods
Industrial production of furans, including Furan, 2,3-dihydro-3,5-dimethyl-, often involves catalytic processes. For example, gold-catalyzed cyclizations of diols and triols in an aqueous medium can efficiently produce furan derivatives . Additionally, the use of palladium-catalyzed reactions with enyne acetates in the presence of a Lewis acid has been shown to yield 2,5-disubstituted furans in high yields .
化学反应分析
Types of Reactions
Furan, 2,3-dihydro-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert it into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while substitution reactions can produce various substituted furans .
科学研究应用
Furan, 2,3-dihydro-3,5-dimethyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Some furan compounds are explored for their therapeutic potential in treating various diseases.
Industry: Furans are used in the production of pharmaceuticals, resins, and agrochemicals.
作用机制
The mechanism of action of Furan, 2,3-dihydro-3,5-dimethyl- involves its interaction with molecular targets and pathways within biological systems. For instance, furan derivatives can inhibit bacterial growth by interfering with essential enzymes and metabolic pathways . The specific molecular targets and pathways depend on the particular furan derivative and its structural features.
相似化合物的比较
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar structural properties but different reactivity and applications.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma and used in the food industry.
Uniqueness
Furan, 2,3-dihydro-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
Furan, 2,3-dihydro-3,5-dimethyl- is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical structure, synthesis methods, biological interactions, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
Furan, 2,3-dihydro-3,5-dimethyl- features a five-membered ring with four carbon atoms and one oxygen atom. Its molecular formula is C7H10O. The saturation of the furan ring and the presence of two methyl groups at positions 3 and 5 contribute to its unique reactivity and biological activity compared to other furan derivatives.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Furan | C4H4O | Aromatic compound; highly reactive |
| 2,3-Dihydrofuran | C4H6O | Saturated derivative; versatile intermediate |
| 2,5-Dimethylfuran | C6H10O | Substituted furan; used in organic synthesis |
| 2-Methylfuran | C5H6O | Contains one methyl group; less steric hindrance |
Synthesis Methods
The synthesis of Furan, 2,3-dihydro-3,5-dimethyl- can be achieved through various methods including:
- Hydrogenation of Furan Derivatives : Converting furan to its saturated form.
- Cyclization Reactions : Employing starting materials that can undergo cyclization to form the furan structure.
- Functional Group Modifications : Introducing methyl groups through alkylation reactions.
Furan, 2,3-dihydro-3,5-dimethyl- interacts with various biological molecules and pathways. Its mechanism of action includes:
- Antioxidant Activity : The compound exhibits significant free radical scavenging properties. Studies have shown that it can reduce oxidative stress by neutralizing reactive oxygen species (ROS) .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. The exact mechanism involves disruption of bacterial cell membranes .
Case Studies and Research Findings
- Antioxidant Potential : A study assessed the antioxidant capacity of Furan, 2,3-dihydro-3,5-dimethyl- using DPPH assay methods. Results indicated a strong inhibition rate of free radicals comparable to established antioxidants .
- Antimicrobial Efficacy : In vitro tests demonstrated that Furan, 2,3-dihydro-3,5-dimethyl- inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than many conventional antibiotics .
- Pharmacological Applications : Research has suggested potential applications in drug development for conditions linked with oxidative stress and microbial infections. Molecular docking studies indicated favorable interactions with target proteins involved in these pathways .
属性
CAS 编号 |
658063-52-6 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC 名称 |
3,5-dimethyl-2,3-dihydrofuran |
InChI |
InChI=1S/C6H10O/c1-5-3-6(2)7-4-5/h3,5H,4H2,1-2H3 |
InChI 键 |
MFVDAYWNDGNJRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















